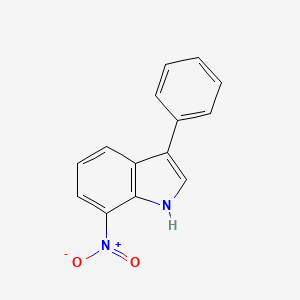

3-Phenyl-7-nitroindole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61861-89-0 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

7-nitro-3-phenyl-1H-indole |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-12(9-15-14(11)13)10-5-2-1-3-6-10/h1-9,15H |

InChI Key |

ANJDLCPPPZKATD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=C2C=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Phenyl 7 Nitroindole

Electrophilic Reactivity at the Indole (B1671886) Core

The indole ring is typically an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with the C3 position being the most reactive site. wikipedia.org However, in 3-Phenyl-7-nitroindole, this position is already substituted. Furthermore, the presence of the strongly deactivating nitro group at the C7 position significantly reduces the electron density of the entire indole system, making it much less nucleophilic. libretexts.org

Consequently, classical electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation are generally not favored on the this compound scaffold. libretexts.orgwikipedia.orgmt.com The Lewis acid catalysts required for these reactions would likely coordinate with the basic nitrogen of the indole or the oxygen atoms of the nitro group, further deactivating the ring system towards electrophilic attack. libretexts.orgwikipedia.org Standard halogenation or nitration reactions are also expected to be sluggish and may require harsh conditions, if they proceed at all. wikipedia.orgmasterorganicchemistry.com The primary reactivity of this molecule is therefore not as a nucleophile in EAS, but rather as an electrophile, as detailed in the following sections. researchgate.netrsc.org

Nucleophilic Reactivity and Dearomatization Processes

The electron-deficient nature of the C2=C3 double bond in 3-nitroindoles makes them excellent substrates for nucleophilic attack, often initiating a cascade of reactions that result in the loss of aromaticity to form highly functionalized indoline (B122111) structures. researchgate.netrsc.orgdicp.ac.cn This electrophilic character is the cornerstone of the reactivity of this compound. researchgate.net

A key strategy for the functionalization of 3-nitroindoles involves the addition of a nucleophile to the C2 position, which breaks the aromaticity of the indole ring. This process, known as dearomatization, generates a nitronate intermediate that can be trapped by an electrophile.

One notable example is the palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles with allyl carbonates. dicp.ac.cn This process efficiently creates multifunctionalized indoline products. In this reaction, an alkoxide anion attacks the C2 position of the indole, and the resulting intermediate reacts with a π-allyl-Pd species. dicp.ac.cn Research has demonstrated that 7-substituted 3-nitroindoles are well-tolerated in this reaction, providing the desired indoline products in good yields and with excellent diastereoselectivity. dicp.ac.cn This method highlights a powerful approach to C2-C3 functionalization and the formation of complex indoline scaffolds from 3-nitroindole precursors. dicp.ac.cn

Annulation reactions, particularly cycloadditions, represent a powerful tool for constructing complex polycyclic systems from 3-nitroindoles. The electron-deficient C2=C3 bond readily participates as a dipolarophile in these transformations.

A significant example is the palladium-catalyzed [3+2] cycloaddition of a zwitterionic 1,3-dipole, derived from vinylaziridines, to 3-nitroindoles. acs.org This reaction provides an efficient and diastereoselective route to densely functionalized pyrroloindolines. acs.org The reaction proceeds with high selectivity for the trans diastereoisomer, although a reversal of this selectivity is observed when a substituent is present at the C4 position of the indole. acs.org

In addition to palladium catalysis, chiral phosphines have been employed to mediate enantioselective [3+2] annulation reactions. nih.govkaust.edu.saresearchgate.net These organocatalytic methods utilize readily available 3-nitroindoles as aromatic feedstocks to rapidly generate a variety of cyclopentaindoline alkaloid scaffolds in a highly enantioselective manner. nih.govkaust.edu.sa

| Reaction Type | Catalyst/Reagent | Reactant | Product | Key Features |

| [3+2] Cycloaddition | Pd2(dba)3·CHCl3 / Ligand | 1-Tosyl-2-vinylaziridine | Densely functionalized pyrroloindoline | High diastereoselectivity for trans isomer. acs.org |

| [3+2] Annulation | Chiral Phosphine | Allenoates | Cyclopentaindoline scaffolds | Highly enantioselective; organocatalyzed. nih.govkaust.edu.saresearchgate.net |

While 3-nitroindoles typically act as electrophiles, they can also serve as latent N-centered nucleophiles under specific conditions. mdpi.comresearchgate.net An unprecedented N-alkylation of N-protected 3-nitroindoles with para-quinone methides (p-QMs) has been developed, proceeding through a protection group migration followed by an aza-1,6-Michael addition sequence. mdpi.com

In this process, a base such as potassium carbonate promotes the transfer of the protecting group (e.g., tosyl) from the indole nitrogen to the hydroxyl group of an ortho-hydroxyphenyl p-QM. mdpi.com This generates a 3-nitroindole anion, which then acts as a nucleophile in an aza-1,6-Michael addition to the newly formed electrophilic p-QM. mdpi.comresearchgate.net This methodology provides access to a wide range of structurally diverse N-diarylmethylindole derivatives in moderate to good yields under mild conditions. mdpi.com

| 3-Nitroindole Derivative (Protecting Group) | para-Quinone Methide Derivative | Base | Product Type | Yield (%) |

| N-Ts | 3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methanone | K2CO3 | N-diarylmethylindole | 78 |

| N-Ts | (4-chlorophenyl)(3,5-di-tert-butyl-4-hydroxyphenyl)methanone | K2CO3 | N-diarylmethylindole | 85 |

| N-Ts | (3,5-di-tert-butyl-4-hydroxyphenyl)(p-tolyl)methanone | K2CO3 | N-diarylmethylindole | 81 |

| N-Ns | 3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methanone | K2CO3 | N-diarylmethylindole | 75 |

Data sourced from a study on the N-alkylation of 3-nitroindoles. mdpi.com

Chemical Transformations of the Nitro Group

The nitro group at the C7 position is a versatile functional handle that can be readily transformed into other functionalities, most commonly an amino group, thereby providing a route to further derivatization.

The reduction of the aromatic nitro group in this compound to a primary amine (7-amino-3-phenylindole) is a key transformation. This can be achieved using a variety of standard reducing agents. Common methods for nitro group reduction include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or the use of metals in acidic media, such as zinc, iron, or tin(II) chloride.

Once formed, the 7-amino-3-phenylindole can undergo a wide range of subsequent derivatization reactions typical of anilines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Diazotization: Conversion to a diazonium salt by treatment with nitrous acid, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Formation of Heterocycles: The amino group can be incorporated into new heterocyclic rings fused to the indole core.

These transformations significantly expand the molecular diversity accessible from the this compound starting material, opening avenues for the synthesis of more complex molecules.

Role in Protecting Group Migration Phenomena

While this compound itself is a stable product, its synthesis and the reactivity of the broader class of nitroindoles are deeply connected to the phenomenon of group migration. This is most notably observed in the rhodium(II)-catalyzed synthesis of 3-substituted indoles from β-substituted styryl azides. In these reactions, the concept of "migration" is central, where a substituent selectively shifts to form the final product.

Research has shown that the nitro group possesses an exceptionally high migratory aptitude, surpassing many other functional groups, including phenyl rings. nih.govnih.gov In competitive experiments involving the formation of the indole scaffold, the relative order of migratory aptitude has been established. This hierarchy dictates the structure of the final product, demonstrating that the electronic properties of the migrating group are a determining factor in the reaction pathway. nih.gov For instance, in the rhodium-catalyzed decomposition of a β-nitro styryl azide (B81097), it is the nitro group that preferentially migrates to yield a 3-nitroindole, rather than a hydrogen or another substituent at the β-position. researchgate.net

This selective migration is not a classical protecting group migration but rather a foundational rearrangement that directs the synthesis. The high tendency of the nitro group to migrate is a key chemical characteristic that enables the regioselective formation of 3-nitroindoles. nih.govresearchgate.net

| Migrating Group | Relative Migratory Aptitude | Reference |

|---|---|---|

| Ester | Very Low | nih.govnih.gov |

| Amide | Low | nih.govnih.gov |

| Hydrogen | Moderate | nih.govnih.gov |

| Sulfonyl | High | nih.govnih.gov |

| Benzoyl | Very High | nih.govnih.gov |

| Nitro | Excellent | nih.govnih.gov |

Reactivity at the Phenyl Moiety

The reactivity of the phenyl group at the C3 position of this compound is significantly influenced by the electronic nature of the nitroindole core. The indole ring itself can be electron-rich, but the presence of the powerful electron-withdrawing nitro group at the C7 position substantially reduces the electron density of the entire heterocyclic system. researchgate.net This effect is transmitted to the C3-phenyl substituent, deactivating it towards electrophilic aromatic substitution (SEAr) compared to unsubstituted benzene (B151609). wikipedia.org

For an electrophilic attack to occur on the C3-phenyl ring, the incoming electrophile must overcome this deactivation. Any substitution would be expected to favor the meta position of the phenyl ring, as the point of attachment to the electron-withdrawing indole scaffold would act as a meta-directing group. However, such reactions would likely require forcing conditions, and the indole nucleus itself, despite being deactivated, could present competing reaction sites.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.org Applying this reaction to the phenyl moiety of this compound would first require its functionalization with a suitable leaving group, such as a halide (e.g., bromine, iodine) or a triflate.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the functionalized phenyl ring. libretexts.org

Transmetalation: The organic group from an organoboron reagent (like a boronic acid) is transferred to the palladium(II) center, typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

While direct literature examples for the Suzuki-Miyaura coupling on the C3-phenyl group of this specific molecule are not prominent, the reaction is highly feasible based on extensive studies on other complex heterocyclic systems. nih.gov The key would be the synthesis of a precursor like 3-(4-bromophenyl)-7-nitroindole. The subsequent coupling with an arylboronic acid would proceed under standard palladium catalysis to yield a biaryl structure.

| Component | Example Reagents | Purpose in Reaction |

|---|---|---|

| Aryl Halide | 3-(4-bromophenyl)-7-nitroindole | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Mechanistic Investigations of Rearrangement Reactions Involving Nitroindole Scaffolds

The nitroindole scaffold is implicated in several mechanistically significant rearrangement reactions, providing pathways to diverse and complex heterocyclic structures.

One of the most well-studied examples is the aforementioned rhodium(II)-catalyzed synthesis of 3-nitroindoles from β-nitro styryl azides. nih.govresearchgate.net The proposed mechanism begins with the coordination of the rhodium catalyst to the azide, followed by the loss of N₂ to form a rhodium-nitrene intermediate. This highly reactive species then undergoes a 1,2-shift. Due to the high migratory aptitude of the nitro group, it selectively migrates to form an intermediate that, upon electrocyclization and catalyst regeneration, yields the 3-nitroindole product. This pathway is favored over the migration of other groups and represents a powerful method for the regioselective synthesis of these compounds. nih.gov

A second, distinct rearrangement has been observed in the reactions of N-protected 3-nitroindoles. Specifically, the reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and a base does not yield the expected product from a standard Barton-Zard pyrrole (B145914) synthesis. researchgate.netthieme-connect.com Instead, it undergoes a novel rearrangement to afford an ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net This outcome is notable because other N-protected 3-nitroindoles (e.g., with N-COEt or N-COBu-t groups) proceed through the normal Barton-Zard pathway to give the expected pyrrolo[3,4-b]indoles. This suggests that the combination of the N-phenylsulfonyl protecting group and the 3-nitro substituent creates a unique electronic environment that favors this alternative rearrangement pathway, highlighting the subtle yet profound influence of substituent patterns on the reactivity of the nitroindole core. researchgate.netthieme-connect.com

| N-Protecting Group on 3-Nitroindole | Reaction with Ethyl Isocyanoacetate | Reference |

|---|---|---|

| -SO₂Ph (Phenylsulfonyl) | Rearrangement to Pyrrolo[2,3-b]indole (B14758588) | researchgate.netthieme-connect.com |

| -COEt (Propanoyl) | Normal Barton-Zard to Pyrrolo[3,4-b]indole (B14762832) | researchgate.netthieme-connect.com |

| -COBu-t (Pivaloyl) | Normal Barton-Zard to Pyrrolo[3,4-b]indole | researchgate.netthieme-connect.com |

Advanced Spectroscopic and Structural Characterization of 3 Phenyl 7 Nitroindole

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org For 3-Phenyl-7-nitroindole, a single-crystal X-ray diffraction analysis would provide definitive information about its molecular structure in the solid state.

Detailed Research Findings (Hypothetical): If a suitable crystal of this compound were analyzed, the resulting data would allow for the determination of:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, N-O) and angles within the molecule. This would confirm the geometry of the indole (B1671886) ring, the phenyl substituent, and the nitro group.

Crystal Packing and Intermolecular Interactions: The analysis would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This includes identifying any intermolecular forces such as hydrogen bonds, pi-pi stacking between the aromatic rings, or other non-covalent interactions that stabilize the crystal structure. mdpi.com

Conformation: The dihedral angles between the indole ring and the phenyl group at the 3-position would be determined, revealing the preferred conformation of the molecule in the solid state.

Planarity: The planarity of the indole ring system would be confirmed.

An example of crystallographic data for a related nitroindole derivative, (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, includes details on its crystal system, unit cell dimensions, and bond angles. nih.gov Such data would be presented in a tabular format for this compound if available.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Mechanisms and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. libretexts.orgorganicchemistrydata.org For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Detailed Research Findings (Hypothetical):

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, protons on the aromatic rings would appear in the downfield region (typically δ 7-8.5 ppm). The integration of the peaks would correspond to the number of protons in each environment. Spin-spin coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent protons.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. The chemical shifts would help to identify the types of carbon atoms present (e.g., aromatic, sp³-hybridized).

Reaction Mechanisms and Tautomerism: NMR can be used to monitor the progress of reactions leading to this compound, helping to identify intermediates and elucidate the reaction mechanism. Furthermore, NMR is a key technique for studying tautomerism. While this compound is expected to exist predominantly in the depicted form, NMR could detect the presence of any minor tautomers in solution.

For related nitroindole compounds, NMR data is crucial for their characterization. mdpi.commdpi.com If data for this compound were available, it would be presented in a table listing chemical shifts, multiplicities, and coupling constants.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that provides a highly accurate measurement of a molecule's mass. tsijournals.comtsijournals.com This allows for the unambiguous determination of its elemental composition.

Detailed Research Findings (Hypothetical):

Molecular Formula Confirmation: HRMS would be used to determine the exact mass of the molecular ion of this compound. This measured mass would then be compared to the calculated mass for its chemical formula (C₁₄H₁₀N₂O₂), confirming the elemental composition with high precision. For example, HRMS data for other complex nitroindoles have been reported with high accuracy. mdpi.com

Fragmentation Pattern Analysis: By analyzing the fragments produced when the molecule is ionized in the mass spectrometer, a fragmentation pattern can be established. This pattern is characteristic of the molecule's structure and can provide further structural confirmation. Common fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts thereof.

A data table for this compound would list the calculated and found exact masses of the molecular ion and major fragments.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule. scielo.org.zalibretexts.org

Detailed Research Findings (Hypothetical):

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include:

N-H stretching of the indole ring (around 3300-3500 cm⁻¹).

Aromatic C-H stretching (around 3000-3100 cm⁻¹).

Asymmetric and symmetric stretching of the nitro group (NO₂) (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).

C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would reveal the wavelengths at which the molecule absorbs light. msu.edu The absorption bands are due to electronic transitions, primarily π → π* transitions within the conjugated aromatic system of the indole and phenyl rings. The presence of the nitro group, a strong chromophore, would influence the position and intensity of these absorption maxima (λ_max). The extent of conjugation in the molecule dictates the energy of these transitions. utoronto.ca

A data table would summarize the key IR absorption frequencies and the λ_max values from the UV-Vis spectrum.

Theoretical and Computational Studies on 3 Phenyl 7 Nitroindole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 3-Phenyl-7-nitroindole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, provide a detailed picture of its electronic landscape. researchgate.net

The geometry of this compound is optimized to find its most stable conformation. The presence of the electron-withdrawing nitro group at the 7-position and the phenyl ring at the 3-position significantly influences the electron distribution across the indole (B1671886) ring. The nitro group, a strong deactivating group, is expected to lower the energy of the molecular orbitals. Conversely, the phenyl group can act as a π-electron donor or acceptor depending on its orientation and interaction with the indole core.

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the region around the nitro group is expected to be highly electronegative (red potential), making it susceptible to nucleophilic attack, while the indole nitrogen and regions of the phenyl ring may exhibit positive potential (blue).

Table 1: Calculated Electronic Properties of Related Nitroindole Derivatives (Illustrative)

This table presents illustrative data based on calculations for similar nitro-substituted indoles to infer the properties of this compound.

| Property | 4-Nitroindole researchgate.net | 7-Nitroindole (B1294693) researchgate.net |

| HOMO Energy (eV) | -6.8 | -7.0 |

| LUMO Energy (eV) | -2.5 | -2.7 |

| HOMO-LUMO Gap (eV) | 4.3 | 4.3 |

| Dipole Moment (Debye) | 5.8 | 6.5 |

Data adapted from theoretical studies on related nitroindoles. researchgate.net

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis can quantify the delocalization of electron density and the nature of the bonding between the phenyl and indole moieties, as well as the influence of the nitro group.

Computational Analysis of Structure-Reactivity Relationships

Computational analysis plays a pivotal role in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By systematically modifying the structure of this compound in silico and calculating various electronic and steric descriptors, it is possible to build models that correlate these properties with observed reactivity.

For a series of substituted indole derivatives, computational methods can be used to calculate descriptors such as:

Electronic Descriptors: HOMO and LUMO energies, Mulliken charges, and electrostatic potential values.

Steric Descriptors: Molecular volume and surface area.

Thermodynamic Descriptors: Enthalpies of formation. niscpr.res.in

These descriptors can then be correlated with experimental data on reaction rates or biological activity. For example, in the context of developing inhibitors for enzymes like fructose-1,6-bisphosphatase, molecular modeling was used to understand the binding modes of 7-nitro-1H-indole derivatives. researchgate.net Such studies can guide the rational design of new compounds with enhanced reactivity or desired biological profiles.

The electrophilic nature of the C2 position in some nitroindoles can be predicted and rationalized through computational modeling. Fukui function analysis, a concept derived from DFT, can be used to predict the local reactivity of different sites within the molecule, identifying which atoms are most susceptible to nucleophilic or electrophilic attack.

Derivatives and Analogs of 3 Phenyl 7 Nitroindole: Advanced Synthesis and Functionalization

Synthesis of Variously Substituted 3-Phenyl-7-nitroindole Derivatives

The introduction of substituents onto the this compound core is pivotal for modulating its physicochemical properties and biological activity. A common strategy for the synthesis of 3-nitroindoles involves the electrophilic nitration of the parent indole (B1671886). nih.govrsc.orgrsc.org Modern approaches often utilize mild and regioselective nitrating agents to avoid harsh acidic conditions that can lead to side reactions and decomposition. nih.govrsc.orgrsc.org For instance, the use of trifluoroacetyl nitrate (B79036), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), provides an effective method for the nitration of various indoles at the C3 position under non-acidic and non-metallic conditions. nih.govrsc.orgrsc.org

The substitution pattern on the indole ring, including the presence of electron-donating or electron-withdrawing groups, can influence the yield and regioselectivity of the nitration reaction. rsc.org Studies have shown that 7-substituted indoles are compatible with such protocols, affording the corresponding 3-nitroindoles in good yields. rsc.org Furthermore, once the 3-nitroindole moiety is established, further modifications can be introduced. For example, palladium-catalyzed C-2 arylation of 3-nitroindoles has been reported, offering a pathway to variously substituted derivatives. researchgate.net

Below is a table summarizing representative methods for the synthesis of substituted 3-nitroindoles, which are precursors to or analogs of this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Indole | Ammonium tetramethylnitrate, Trifluoroacetic anhydride, CH3CN, 0-5 °C | 3-Nitroindole | Good | rsc.org |

| N-protected indoles | Acetyl nitrate, low temperature | N-protected 3-nitroindoles | Good to Excellent | researchgate.net |

| 7-Substituted indole | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | 7-Substituted-3-nitroindole | Good | rsc.org |

| 3-Nitroindole | Haloarenes, Pd(II) catalyst | C-2-Aryl-3-nitroindole | Good to Excellent | researchgate.net |

Strategies for Derivatization at the Indole Nitrogen Atom

Modification of the indole nitrogen atom is a fundamental strategy for creating diverse molecular libraries. N-alkylation and N-arylation are the most common derivatization techniques.

N-Alkylation: The N-alkylation of indoles, including nitro-substituted derivatives, can be achieved using various alkylating agents in the presence of a base. nih.gov For instance, the reaction of 5-nitroindole (B16589) with alkyl halides or ethyl acrylate (B77674) in the presence of sodium hydride in DMF affords the corresponding N-alkylated products in high yields. nih.gov Phase-transfer catalysis has also emerged as a powerful tool for the asymmetric N-alkylation of nitroindoles, allowing for the synthesis of chiral N-alkylated indoles with control over stereoselectivity. researchgate.net The position of the nitro group on the indole ring has been found to be crucial in controlling the enantioselectivity of these reactions. researchgate.net

N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely used method for forming the N-aryl bond. amazonaws.comacs.org These reactions typically involve coupling an indole with an aryl halide in the presence of a copper catalyst, a ligand, and a base. amazonaws.comacs.org Ligands such as trans-1,2-cyclohexanediamine and N,N'-dimethylethylenediamine have been shown to be effective in promoting this transformation. acs.org Iron-catalyzed N-arylation has also been reported as a milder alternative. beilstein-journals.org

The following table provides an overview of methods for the N-derivatization of indoles.

| Indole Derivative | Reagents and Conditions | Product | Yield | Reference |

| 5-Nitroindole | CH3I, NaH, DMF, rt, 2h | 1-Methyl-5-nitroindole | 64-74% | nih.gov |

| 4-Nitroindole | Michael acceptors, Cinchona alkaloid catalyst | N-alkylated 4-nitroindole | High | researchgate.net |

| Indole | Aryl iodide, CuI, trans-1,2-cyclohexanediamine, K3PO4, Toluene, 110°C | N-Arylindole | High | acs.org |

| Indole | Aryl iodide, FeCl3, CsF, CH3CN, 70°C | N-Arylindole | Good | beilstein-journals.org |

Formation of Fused Heterocyclic Systems from 3-Nitroindole Precursors

The 3-nitro group in 3-nitroindoles is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems.

Synthesis of Pyrrolo[2,3-b]indole (B14758588) Frameworks

The synthesis of the pyrrolo[2,3-b]indole ring system from 3-nitroindoles can be achieved through a rearrangement reaction. rsc.org Specifically, the reaction of a 3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate in the presence of a base like DBU can lead to the formation of a rearranged ethyl 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate. researchgate.netrsc.org This transformation is dependent on the nature of the N-protecting group on the indole. iucr.org

Synthesis of Pyrrolo[3,4-b]indole (B14762832) Frameworks

In contrast to the formation of the [2,3-b] isomer, the Barton-Zard pyrrole (B145914) synthesis is a more common route to the pyrrolo[3,4-b]indole scaffold. The reaction of N-protected 3-nitroindoles with isocyanoacetates in the presence of a base typically affords the expected pyrrolo[3,4-b]indoles. researchgate.netrsc.org For example, the reaction of 1-ethoxycarbonyl-3-nitroindole with ethyl isocyanoacetate and DBU gives ethyl 4-ethoxycarbonyl-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate. rsc.org

A multicomponent reaction involving an enolizable ketone, a primary amine, and an N-protected 3-nitroindole has also been developed for the synthesis of functionalized pyrrolo[3,2-b]indoles, which is a regioisomeric system. acs.org

| 3-Nitroindole Precursor | Reagents | Fused Product | Reference |

| 3-Nitro-1-(phenylsulfonyl)indole | Ethyl isocyanoacetate, DBU | Pyrrolo[2,3-b]indole | researchgate.net |

| 1-Ethoxycarbonyl-3-nitroindole | Ethyl isocyanoacetate, DBU | Pyrrolo[3,4-b]indole | rsc.org |

Derivatization to Pyrroloquinolinone Scaffolds via Nitroindole Intermediates

Pyrroloquinolinones, which are polycyclic aromatic alkaloids, can be synthesized from nitroindole precursors. The synthesis often begins with a substituted nitroindole, which undergoes a series of transformations including reduction of the nitro group to an amine, followed by condensation and cyclization reactions. nih.govnih.gov For example, 5-nitroindole can be N-alkylated, the nitro group reduced to an amine, and then condensed with a β-ketoester like ethyl benzoylacetate. nih.gov Thermal cyclization of the resulting enamine intermediate in a high-boiling solvent such as diphenyl ether yields the pyrroloquinolinone core. nih.gov This strategy has been employed in the synthesis of various 3H-pyrrolo[3,2-f]quinolin-9-one derivatives. nih.gov

Development of Polyfunctionalized Indoline (B122111) Structures

The reduction of the indole double bond provides access to the indoline scaffold, which is another important heterocyclic motif. The reduction of nitroindoles can lead to the formation of aminoindolines or, under certain conditions, can be accompanied by further functionalization. For instance, the catalytic hydrogenation of 1N-substituted 5-nitroindoles over palladium on carbon can lead to the corresponding 5-aminoindolines. nih.gov These aminoindolines are valuable intermediates for further elaboration.

Advanced Applications and Emerging Research Directions of 3 Phenyl 7 Nitroindole Scaffolds Non Clinical Focus

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The 3-phenyl-7-nitroindole core serves as a pivotal building block in the field of organic synthesis. sigmaaldrich.com Its constituent functional groups—the indole (B1671886) nitrogen, the reactive C2 position, and the electron-withdrawing nitro group—provide multiple sites for chemical modification, enabling the construction of more complex molecular architectures. nih.govresearchgate.net The presence of the nitro group, in particular, significantly influences the reactivity of the indole ring, facilitating a variety of chemical transformations. nih.gov

Organic chemists utilize 3-nitroindole derivatives as key intermediates in the synthesis of a wide array of organic molecules. nih.govresearchgate.net The electrophilic nature of 3-nitroindoles, a result of the electron-withdrawing nitro group, makes them susceptible to reactions with various nucleophiles. researchgate.net This reactivity has been exploited in dearomatization processes to create diversely substituted indoline (B122111) scaffolds. researchgate.net For instance, N-protected 3-nitroindoles undergo reactions with ethyl isocyanoacetate and a base to form pyrrolo[3,4-b]indoles. researchgate.net Furthermore, the nitro group can be reduced to an amino group, opening pathways to a different class of derivatives with altered electronic and steric properties.

A notable example of its utility is in the synthesis of heterocyclic scaffolds. smolecule.com The combination of the electron-withdrawing nitro group and a reactive functional group, such as an aldehyde at the 3-position (as in 7-nitroindole-3-carboxaldehyde), allows for diverse chemical transformations. smolecule.com This makes such derivatives valuable starting materials for constructing complex molecules, including those with potential biological activity. smolecule.com The synthesis of various indole derivatives often begins with simpler, commercially available compounds like dinitrobenzene, which can be transformed through multi-step reactions to yield the desired indole structure. rsc.org

The following table summarizes key reactions where 3-nitroindole derivatives act as synthetic intermediates:

| Reaction Type | Reactants | Product Class | Reference |

| Barton-Zard Pyrrole (B145914) Synthesis | N-protected 3-nitroindoles, Ethyl isocyanoacetate, Base | Pyrrolo[3,4-b]indoles | researchgate.net |

| Reductive Cyclization | β-nitrostyrenes, Carbon Monoxide (as reductant), Palladium catalyst | Indoles | unimi.it |

| Aza-1,6-Michael Addition | 3-nitroindoles, para-Quinone Methides | N-alkylated indoles | mdpi.com |

| (3+2) Annulation | 3-nitroindoles, Vinylaziridines | Substituted indolines | researchgate.net |

Contributions to Materials Science and Organic Electronics

The electronic properties inherent to the this compound structure make it a promising candidate for applications in materials science and organic electronics. chemimpex.com The indole moiety itself is a common feature in many electronically active organic compounds. ontosight.ai The addition of a phenyl group and a nitro group can significantly modulate the electronic characteristics of the molecule, influencing its performance in electronic devices. chemimpex.comontosight.ai

Development of Advanced Polymeric and Nanomaterials

Research into 3-bromo-7-nitroindole, a related compound, highlights the potential of the 7-nitroindole (B1294693) core in the development of advanced materials, including polymers and nanomaterials. chemimpex.com The unique electronic properties of this scaffold are a key area of exploration. chemimpex.com While direct research on polymers and nanomaterials derived specifically from this compound is still emerging, the foundational characteristics of the 7-nitroindole framework suggest its utility in this field. The ability to functionalize the indole ring allows for the incorporation of this unit into larger polymeric structures, potentially leading to materials with tailored electronic and optical properties. For instance, certain derivatives of indolo[3,2-b]carbazole (B1211750) have been investigated for their use in organic nanowires. researchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The 7-nitroindole scaffold shows potential for use in organic electronic devices like OLEDs and OPVs. chemimpex.com The electronic properties of molecules containing the 7-nitroindole core can be fine-tuned through chemical modifications, which could lead to improved performance in these devices. chemimpex.com For example, materials with low-lying Highest Occupied Molecular Orbital (HOMO) and high triplet energy levels are desirable for use as electron-transport and hole-blocking layers in OLEDs. ossila.com While specific data on this compound in OLEDs and OPVs is not yet widely available, related nitro-substituted indole derivatives are being explored for such applications. ambeed.com The ability to modify the structure of this compound opens up possibilities for creating materials with optimized charge transport and light-emitting or absorbing properties suitable for these technologies. chemimpex.com

Research in Fluorescent Probes and Chemical Biology Tools (Excluding In Vivo and Clinical Applications)

The unique photophysical properties of certain indole derivatives have led to their investigation as fluorescent probes and tools in chemical biology, with a focus on in vitro applications. chemimpex.comsigmaaldrich.com

Design and Synthesis of Universal Bases for Nucleic Acid Probes

Nitroindole derivatives have been investigated as "universal bases" in oligonucleotide probes. google.com A universal base is a non-natural nucleobase analogue that can pair with all four natural DNA bases (adenine, guanine, cytosine, and thymine) without significant discrimination. This property is highly valuable for applications such as PCR and DNA sequencing where the exact sequence of a target may be unknown or degenerate. biosearchtech.com

5-Nitroindole (B16589), a close structural relative of 7-nitroindole, has been shown to be a superior universal base compared to 3-nitropyrrole, offering higher duplex stability. biosearchtech.comoup.com The stabilizing effect is attributed to favorable base stacking interactions within the DNA double helix. biosearchtech.com The larger aromatic surface area of the nitroindole ring contributes to these enhanced stacking abilities. biosearchtech.com While 5-nitroindole is the more extensively studied isomer for this purpose, the general principle of using nitroindoles as universal bases due to their hydrophobic and stacking properties is well-established. google.combiosearchtech.comoup.comresearchgate.net

The following table compares the properties of different nitro-aromatic compounds as universal bases:

| Universal Base Analogue | Key Finding | Reference |

| 5-Nitroindole | Superior to 3-nitropyrrole, providing higher duplex stability. biosearchtech.comoup.com | biosearchtech.comoup.com |

| 3-Nitropyrrole | Acts as a universal base but can destabilize DNA duplexes, especially with multiple substitutions. oup.com | oup.com |

| 4-Nitroindole | Investigated as a universal base. oup.com | oup.com |

| 6-Nitroindole | Investigated as a universal base. oup.com | oup.com |

| 5-Nitroindole-3-carboxamide | Retains universal base characteristics but can be slightly destabilizing compared to 5-nitroindole. researchgate.net | researchgate.net |

Nitroindole derivatives can also be used to create labeled oligonucleotide probes for the detection and quantification of nucleic acids. google.com These probes can be labeled either terminally or internally. google.com In some applications, the nitroindole moiety can act as a quencher for a nearby fluorescent dye in a single-stranded probe. acs.org Upon hybridization to the target nucleic acid, a conformational change separates the dye and the quencher, leading to an increase in fluorescence signal. acs.org

Engineering Polymerases for the Incorporation of Hydrophobic Base Analogues

The enzymatic incorporation of unnatural nucleotides into DNA is a significant challenge in synthetic biology. Hydrophobic base analogues (HBAs), such as nitroindoles, are generally poor substrates for natural DNA polymerases. nih.govacs.org To overcome this limitation, researchers have turned to directed evolution to engineer polymerases with an enhanced ability to recognize and incorporate these modified bases. nih.govacs.org

In a key study, a polymerase named 5D4 was evolved from a library of chimeric DNA polymerases. nih.govacs.org This engineered polymerase demonstrated a significantly improved capacity to utilize 5-nitroindole (d5NI) and its derivative, 5-nitroindole-3-carboxamide (d5NIC), as substrates. nih.govacs.org The 5D4 polymerase was able to form and extend base pairs involving these HBAs with efficiencies that approached or even exceeded those of natural Watson-Crick base pairs. nih.govacs.org This breakthrough allows for the PCR amplification of DNA containing multiple HBA substitutions and opens the door to synthesizing nucleic acid polymers with expanded chemical and functional diversity. nih.govacs.org The ability to enzymatically incorporate hydrophobic bases like nitroindoles is a crucial step towards expanding the genetic alphabet. frontiersin.org

Q & A

Q. What are the established synthetic routes for 3-Phenyl-7-nitroindole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves introducing nitro and phenyl groups onto the indole core. A common approach is Suzuki-Miyaura coupling for phenyl group installation, followed by nitration at the 7-position. Optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., DMF/water mixtures). Reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 for boronic acid:indole) should be tested to maximize yield. Purity can be improved via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Document procedural variations rigorously to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize aromatic proton signals (δ 7.0–8.5 ppm) and nitro group effects on neighboring carbons.

- FT-IR : Confirm nitro group presence via asymmetric/symmetric stretching (1520–1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-reference spectral data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Q. How should researchers design computational studies to predict the electronic properties of this compound using density functional theory (DFT)?

- Methodological Answer : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for balanced accuracy in energy and electronic structure calculations . Employ a 6-311++G(d,p) basis set for geometry optimization and frequency analysis. Calculate HOMO-LUMO gaps to predict reactivity and UV-Vis spectra (TD-DFT). Validate results against experimental data (e.g., cyclic voltammetry) to assess computational reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

- Methodological Answer :

- Replication : Reproduce methods under identical conditions (catalyst purity, solvent grade, inert atmosphere) .

- Error Analysis : Quantify uncertainties in yield measurements (e.g., HPLC vs. gravimetric methods) .

- Variable Isolation : Test individual factors (e.g., moisture sensitivity of intermediates) using controlled experiments.

- Meta-Analysis : Compare literature protocols for undocumented variables (e.g., stirring rate, heating uniformity) .

Q. What strategies are recommended for designing multi-step syntheses of this compound derivatives while maintaining regioselectivity?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive indole NH during nitration .

- Stepwise Monitoring : Employ TLC or in-situ IR to track intermediate formation.

- Computational Guidance : Simulate reaction pathways (e.g., transition state analysis) to predict regioselectivity challenges .

- Parallel Screening : Test multiple directing groups (e.g., acetyl, tosyl) to optimize substitution patterns .

Q. How can advanced spectroscopic methods like 2D NMR or time-resolved fluorescence clarify ambiguities in this compound's structural dynamics?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions and confirm spatial proximity of substituents .

- Time-Resolved Fluorescence : Probe excited-state behavior (e.g., nitro group rotation barriers) using picosecond lasers.

- Dynamic NMR : Monitor temperature-dependent line broadening to quantify conformational exchange rates.

Correlate findings with DFT-derived molecular dynamics simulations .

Data Analysis and Reporting Guidelines

- Contradiction Handling : Maintain detailed lab notebooks with raw data (e.g., NMR spectra, chromatograms) to facilitate retrospective analysis .

- Computational Reproducibility : Archive input files (geometries, functional/basis set choices) and benchmark against open-source datasets .

- Ethical Reporting : Differentiate observed data from interpretation in publications (e.g., "the data suggest" vs. "we conclude") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.